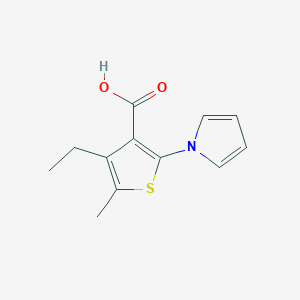

4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Description

Propriétés

IUPAC Name |

4-ethyl-5-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-9-8(2)16-11(10(9)12(14)15)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANSVYGSBQYVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)O)N2C=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted thiophenes or pyrroles.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is utilized as an intermediate for constructing complex molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions, making it a valuable asset in developing new compounds.

Biology

The compound has garnered attention for its potential biological activities. Studies suggest it may exhibit:

- Antimicrobial Properties: Active against various Gram-positive bacteria, including multidrug-resistant strains.

- Anticancer Activity: Preliminary research indicates it could induce cytotoxic effects in cancer cell lines such as A549 (human lung adenocarcinoma).

Biological Activity Data:

| Activity Type | Target Pathogen/Cell Line | MIC/IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | A | |

| Antimicrobial | MRSA | B | |

| Anticancer | A549 (Lung Cancer) | X |

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. Research focuses on developing new drugs targeting specific diseases, particularly in oncology and infectious diseases. The mechanism of action may involve interactions with specific enzymes or receptors, leading to apoptosis or cell cycle arrest in cancer cells.

Industrial Applications

In the industrial sector, this compound can be used in producing specialized materials such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring tailored chemical properties.

Anticancer Activity Study

A study evaluated the anticancer properties of various pyrrole derivatives against A549 cells. The findings indicated that certain modifications to the thiophene or pyrrole moiety significantly influenced both anticancer and antimicrobial activities. For instance:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | X | High efficacy |

| Compound B | Y | Enhanced antibacterial properties |

Antimicrobial Efficacy Study

Another notable case study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results demonstrated that structural variations could enhance activity against pathogens like Staphylococcus aureus and MRSA.

Mécanisme D'action

The mechanism by which 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparaison Avec Des Composés Similaires

Key Observations:

Steric Effects : The isopropyl group in the 5-isopropyl analog (CAS 952959-50-1) introduces greater steric hindrance compared to the ethyl group in the target compound. This may reduce binding affinity to flat binding pockets but enhance selectivity in bulky environments .

The methyl-only analog (CAS 151258-67-2) is less lipophilic (LogP ~1.5–2.0), favoring aqueous solubility .

Electronic Effects : All three compounds retain the electron-rich pyrrole ring, but the carboxylic acid group’s acidity may vary. The electron-donating methyl and ethyl groups in the target compound slightly reduce acidity (pKa ~4.5–5.0) compared to the methyl-only analog (pKa ~4.0–4.5) .

Activité Biologique

4-Ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS No. 952959-34-1) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, focusing on its anticancer and antimicrobial activities.

The molecular formula for this compound is C12H13NO2S, with a molecular weight of 235.3 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2S |

| Molecular Weight | 235.3 g/mol |

| CAS Number | 952959-34-1 |

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from simpler pyrrole or thiophene derivatives. The specific synthetic pathway can influence the yield and purity of the final product, which is crucial for subsequent biological testing.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to pyrrole derivatives. For instance, compounds containing pyrrole have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells.

In a comparative study, it was found that certain pyrrole derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. Specifically:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-Ethyl-5-methyl... | X | A549 (Lung Cancer) |

| Control (Cisplatin) | Y | A549 (Lung Cancer) |

(Note: Specific IC50 values for this compound need to be sourced from empirical studies.)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are common pathways exploited by anticancer agents.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Pyrrole-containing compounds have demonstrated activity against various Gram-positive bacteria, including multidrug-resistant strains.

In vitro studies revealed:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | A | Effective |

| Methicillin-resistant Staphylococcus aureus | B | Effective |

These findings suggest that modifications to the thiophene or pyrrole moiety can enhance antimicrobial efficacy, making this class of compounds valuable in drug development.

Case Studies

A notable case study involved the evaluation of a series of pyrrole derivatives against resistant bacterial strains. The study highlighted that structural variations significantly influenced both anticancer and antimicrobial activities.

For example:

- Compound A showed high efficacy against A549 cells but limited antimicrobial activity.

- Compound B , with minor modifications, exhibited enhanced antibacterial properties while maintaining anticancer effects.

Q & A

Q. How can the molecular structure of 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid be experimentally confirmed?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. The compound’s single crystals are analyzed using SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). ORTEP-3 can visualize the refined structure, highlighting bond lengths, angles, and substituent positions. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₁NO₂S | |

| Molecular weight | 220.268 g/mol | |

| InChI | 1S/C₁₁H₁₁NO₂S/c1-3-7-... |

Refinement should account for potential twinning or disorder using SHELXL’s tools. Validation with CCDC or PLATON ensures structural integrity .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: A common approach involves:

- Step 1: Reacting a pyrazole or thiophene precursor (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid anhydrides or chlorides to introduce the pyrrole ring .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3: Characterization using IR (to confirm carboxylic acid C=O stretch ~1700 cm⁻¹), ¹H-NMR (pyrrole protons at δ 6.2–6.8 ppm), and elemental analysis (C, H, N ±0.4%) .

Q. Which analytical techniques are suitable for assessing purity and structural integrity?

Methodological Answer:

- Elemental analysis: Confirm empirical formula alignment with theoretical values (e.g., C: 59.98%, H: 5.03% for C₁₁H₁₁NO₂S) .

- ¹H/¹³C-NMR: Identify substituent environments (e.g., thiophene C3-carboxylic acid at δ ~165 ppm in ¹³C-NMR) .

- Mass spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 221.07) .

Q. How does the compound’s solubility and stability vary under experimental conditions?

Methodological Answer:

- Solubility: Polar aprotic solvents (DMF, DMSO) are optimal due to the carboxylic acid and heterocyclic moieties. Limited solubility in water (logP ~2.5 predicted) .

- Stability: Avoid strong acids/bases to prevent decarboxylation. Store at –20°C under inert atmosphere to mitigate oxidation of the thiophene ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer:

- Modifications: Introduce substituents at the thiophene 4- or 5-positions (e.g., halogens, methyl groups) to probe electronic effects.

- Assays: Test derivatives in in vitro models (e.g., anti-inflammatory activity via COX-2 inhibition; analgesic effects in hot-plate tests). Compare with analogs like thiophene-3-carboxylic acid derivatives, which show anti-TB activity .

Q. What methodologies are used to evaluate pharmacological activity?

Methodological Answer:

- Analgesic testing: Eddy’s hot-plate method (latency time increase ≥30% indicates efficacy) .

- Anti-inflammatory screening: Carrageenan-induced paw edema in rodents (dose-dependent inhibition vs. indomethacin control) .

- Ulcerogenicity: Assess gastric lesions in rats after 7-day oral administration (dose ≤50 mg/kg recommended) .

Q. How can computational modeling optimize this compound’s design?

Methodological Answer:

Q. How should contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

Methodological Answer:

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.